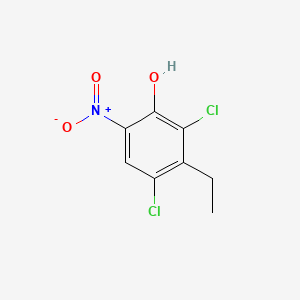
2,4-Dichloro-3-ethyl-6-nitrophenol
Cat. No. B1631114
Key on ui cas rn:
99817-36-4
M. Wt: 236.05 g/mol
InChI Key: YTVCECQSAPGJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05136109
Procedure details


In a 1-liter four-necked glass flask is prepared a solution mixture of 100 g of 4-chloro-3-ethylphenol and 350 g of dichloroethane. While the mixture is maintained at a temperature of 35°-45° C., 80 g of chlorosulfonic acid is added dropwise and the mixture is maintained at a temperature of 40°-45° C. for 1 hour. Next, 326 g of a 14.3% hydrochloric acid solution is added, and 68 g of a 35% aqueous hydrogen peroxide solution is added dropwise while maintaining the temperature at 40°-45° C. After the mixture is maintained at the same temperature for 8 hours, it is cooled to 20° C. After the oily layer is separated, the aqueous layer obtained is charged in a 1-liter four-necked glass flask, and 172 g of a 70% nitric acid solution is added dropwise to the aqueous a temperature of 30°-40° C. The liquid becomes turbid and turns yellowish white. The temperature is raised about 15° C. After the addition, the reaction mixture is maintained at the same temperature for 1 hour. The reaction mixture is cooled to 5° C. and filtered. The product is washed with water and dried to give 2,4-dichloro-3-ethyl-6-nitrophenol.






Yield
78%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[CH2:9][CH3:10].ClC(Cl)C.ClS(O)(=O)=O.[ClH:20].OO.[N+:23]([O-:26])(O)=[O:24]>>[Cl:20][C:4]1[C:3]([CH2:9][CH3:10])=[C:2]([Cl:1])[CH:7]=[C:6]([N+:23]([O-:26])=[O:24])[C:5]=1[OH:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)O)CC
|
|
Name
|
|
|
Quantity
|
350 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 1-liter four-necked glass flask is prepared
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added dropwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is maintained at a temperature of 40°-45° C. for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at 40°-45° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the mixture is maintained at the same temperature for 8 hours
|
|
Duration
|
8 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the oily layer is separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous layer obtained
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is charged in a 1-liter four-necked glass flask
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature is raised about 15° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is maintained at the same temperature for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled to 5° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The product is washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=CC(=C1CC)Cl)[N+](=O)[O-])O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
